![molecular formula C15H13N3O3S2 B2535838 Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate CAS No. 1206986-70-0](/img/structure/B2535838.png)

Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

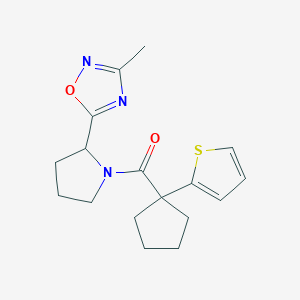

Synthesis and Medicinal Chemistry

Compounds containing the benzo[d]thiazole moiety, similar to Methyl 2-(3-(thiophen-2-ylmethyl)ureido)benzo[d]thiazole-6-carboxylate, are widely used in synthetic and medicinal chemistry due to their diverse bioactivities. A study by Durcik et al. (2020) details an elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, serving as building blocks in drug discovery. These compounds can be substituted at multiple positions, allowing extensive exploration of chemical space around the molecule for targeted bioactivity (Durcik et al., 2020).

Anti-inflammatory and Antimicrobial Activity

Tozkoparan et al. (1998) synthesized novel thiazolo[3,2‐a]pyrimidines, showing significant anti-inflammatory activity. This highlights the therapeutic potential of benzo[d]thiazole derivatives in inflammation and infection control, areas where our compound of interest may also find relevance (Tozkoparan et al., 1998).

Electrochromic and Photovoltaic Applications

Aydın and Kaya (2013) investigated compounds containing thiophene and benzo[d]thiazole units for their electrochromic properties, which are crucial for applications in smart windows, displays, and solar cells. The study emphasizes the utility of these compounds in developing advanced materials for energy conversion and storage technologies (Aydın & Kaya, 2013).

Anticancer Activity

The structural framework of this compound suggests potential in anticancer research, similar to the novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives synthesized by Shankar et al. (2017). These derivatives exhibited promising anticancer activity, underscoring the importance of benzo[d]thiazole derivatives in developing new therapeutic agents (Shankar et al., 2017).

Wirkmechanismus

Target of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The specific targets of these compounds vary depending on their structure and function.

Mode of Action

The mode of action of thiazoles also depends on their specific structure and function. For example, some thiazoles act as antimicrobial agents by inhibiting bacterial cell wall synthesis, while others may act as antineoplastic agents by inhibiting DNA synthesis .

Biochemical Pathways

Thiazoles can affect various biochemical pathways. For instance, some thiazoles have been found to inhibit the synthesis of certain proteins or nucleic acids, thereby affecting the growth and proliferation of cells .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of thiazoles can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of thiazoles can include the inhibition of cell growth and proliferation, the induction of cell death, and the modulation of immune responses .

Action Environment

The action, efficacy, and stability of thiazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

Eigenschaften

IUPAC Name |

methyl 2-(thiophen-2-ylmethylcarbamoylamino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S2/c1-21-13(19)9-4-5-11-12(7-9)23-15(17-11)18-14(20)16-8-10-3-2-6-22-10/h2-7H,8H2,1H3,(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCBXGFQFACRHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-chlorophenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2535757.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2535759.png)

![5-(BUTYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2535764.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2535766.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B2535768.png)

![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2535769.png)

![4-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2535774.png)

![2-(4-Chlorophenyl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2535775.png)

![Benzyl N-[(3S)-1-(propan-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2535778.png)